
5-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has a complex structure that includes a trifluoromethyl group and a tetrahydro-1H-indazol-1-yl group attached to an ethyl chain .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves eco-friendly synthetic strategies. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction . The coupling reaction of aniline derivatives and isoxazole–Carboxylic acid was used to synthesize a series of isoxazole–Carboxamide derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 5-methylisoxazole moiety, a trifluoromethyl group, and a tetrahydro-1H-indazol-1-yl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a (3 + 2) cycloaddition reaction, which is often catalyzed by Cu(I) or Ru(II) . The coupling reaction of aniline derivatives and isoxazole–Carboxylic acid was also used .Scientific Research Applications
Antitumor Activity
Research on related compounds indicates a potential for antitumor activity. For instance, derivatives of imidazole and tetrazine, similar in structure to the chemical , have shown promising results in the treatment of leukemia and other tumors. These compounds have been explored as prodrug modifications, enhancing their effectiveness against cancerous cells (Stevens et al., 1984).
Synthesis and Reactivity
The synthesis and reactivity of similar fluorinated compounds have been extensively studied, revealing versatile applications in medicinal chemistry. These studies involve the synthesis of various derivatives and their potential use as pharmacologically active compounds. Such research contributes to the understanding of how structural changes can influence biological activity (Saloutin et al., 1999).
Receptor Antagonism
Compounds related to the query chemical have been investigated for their potential as receptor antagonists. This includes research into indazole and benzimidazolone derivatives for their activity against specific neurotransmitter receptors, which can have implications for the treatment of various neurological disorders (Schaus et al., 1998).
Enaminone Derivatives and Anticonvulsant Activity
Research on enaminone derivatives of isoxazole, a similar compound, suggests potential applications in anticonvulsant therapies. These studies explore the structure-activity relationship and toxicity, providing insights into the development of new treatments for seizure disorders (Jackson et al., 2012).
Future Directions
Properties
IUPAC Name |
5-methyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-9-8-11(21-24-9)14(23)19-6-7-22-12-5-3-2-4-10(12)13(20-22)15(16,17)18/h8H,2-7H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGPPUMCLUPZAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2360124.png)
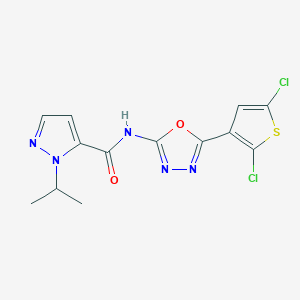
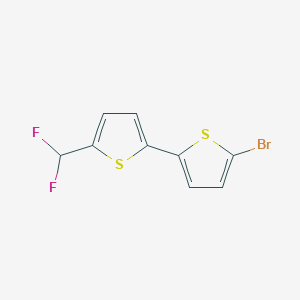
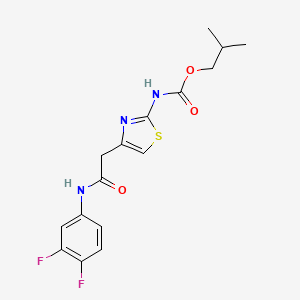
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2360129.png)
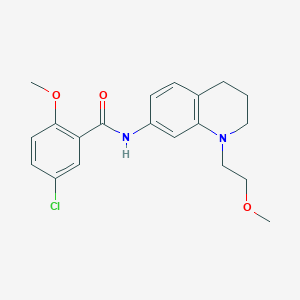
![3-((3-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2360133.png)
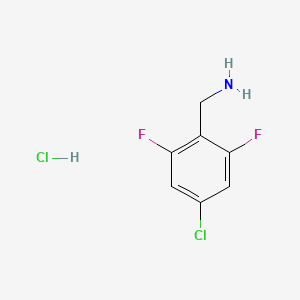
![3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2360135.png)
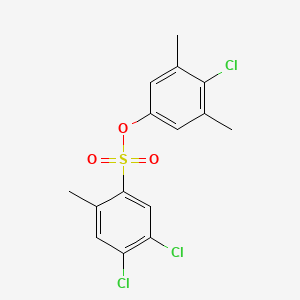
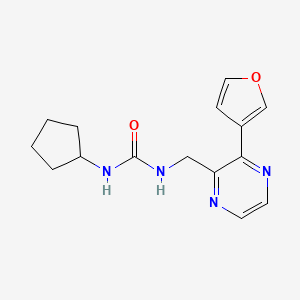
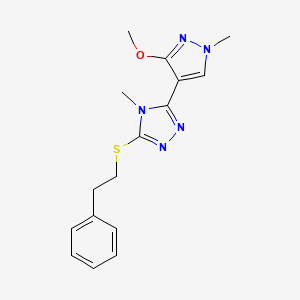

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2360145.png)
